molecular formula C19H30N2O2 B1239408 N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide

N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide

Cat. No.: B1239408
M. Wt: 318.5 g/mol
InChI Key: XTUSMJNHGPASSE-UHFFFAOYSA-N
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Description

ML004 is a compound developed by MapLight Therapeutics, primarily known for its selective serotonin receptor agonist properties. It is being investigated for its potential therapeutic applications in treating social deficits in autism spectrum disorder and other central nervous system disorders .

Preparation Methods

The preparation of ML004 involves synthetic routes that include the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary to MapLight Therapeutics and have not been disclosed in detail. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .

Chemical Reactions Analysis

ML004 undergoes various chemical reactions, including:

    Oxidation: ML004 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: ML004 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML004 has several scientific research applications, including:

Mechanism of Action

ML004 exerts its effects by acting as a selective serotonin receptor agonist, specifically targeting the 5-HT1B receptor. This interaction modulates the release of neurotransmitters, influencing various signaling pathways in the brain. The compound’s mechanism of action involves binding to the 5-HT1B receptor, leading to changes in neuronal activity and behavior .

Comparison with Similar Compounds

ML004 is unique compared to other serotonin receptor agonists due to its high selectivity and limited side effects. Similar compounds include:

    Buspirone: A serotonin receptor agonist used to treat anxiety disorders.

    Sumatriptan: A serotonin receptor agonist used to treat migraines.

    Rizatriptan: Another serotonin receptor agonist used for migraine treatment.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-propyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-2-9-17-14-18(20-23-17)19(22)21(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h14-16H,2-13H2,1H3

InChI Key

XTUSMJNHGPASSE-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3

Canonical SMILES

CCCC1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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